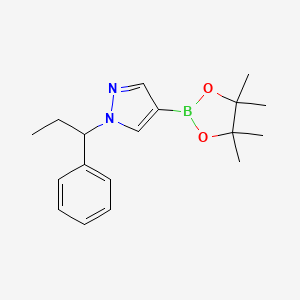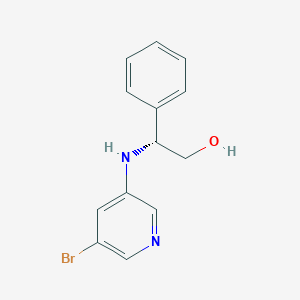
1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is a heterocyclic compound that features a pyrazole ring substituted with a 4-methoxybenzyl group
Mécanisme D'action
Target of Action
The compound 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to a series of changes. It prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the biochemical pathways related to Alzheimer’s disease. It influences the pathway of amyloid beta (Aβ) formation and tau phosphorylation . The compound’s action on these pathways leads to a reduction in Aβ formation and tau phosphorylation, which are key features of Alzheimer’s disease pathophysiology .
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s disease. It prevents the formation of amyloid beta (Aβ) and reduces tau phosphorylation, two key features of Alzheimer’s disease pathophysiology . These effects support the compound’s potential as a therapeutic strategy against Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of disease-modifying therapies for Alzheimer’s Disease . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein, 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol treatment prevented amyloid beta formation and reduced the levels of phosphorylated tau via the modulation of the GSK3β pathway . This indicates its potential in altering cellular processes related to neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as β-secretase and GSK3β, inhibiting their activity and thereby reducing the formation of amyloid beta and phosphorylated tau . This inhibition leads to downstream effects on gene expression and cellular signaling pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reducing amyloid beta formation and tau phosphorylation . At higher doses, toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes . These metabolic pathways affect the compound’s bioavailability, distribution, and elimination, ultimately influencing its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . The interaction with transporters and binding proteins influences its localization and accumulation, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 1-(4-Methoxybenzyl)-1H-pyrazol-4-ol is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, influencing its biological activity and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol can be synthesized through a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone to yield the pyrazole ring.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by ensuring consistent reaction conditions and efficient purification methods .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-Methoxy-benzyl)-1H-pyrazol-4-one.
Reduction: Formation of 1-(4-Methoxy-benzyl)-1,2-dihydro-1H-pyrazol-4-ol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
- 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes
Comparison: 1-(4-Methoxy-benzyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-4-2-9(3-5-11)7-13-8-10(14)6-12-13/h2-6,8,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRGYSXJLPRPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine](/img/structure/B1406558.png)

![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)


